ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-oxo-3-phenylpropanoate: This compound shares some structural similarities but lacks the triazatricyclo structure.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another similar compound with a different core structure.
Uniqueness
What sets ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate apart is its unique triazatricyclo structure, which provides distinct chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C26H24N4O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H24N4O4/c1-3-15-30-23-19(25(32)29-16-9-8-12-21(29)27-23)17-20(26(33)34-4-2)24(30)28-22(31)14-13-18-10-6-5-7-11-18/h5-14,16-17H,3-4,15H2,1-2H3/b14-13+,28-24? |
InChI Key |
GNKFYHDOBMIUFK-AUUGPLRGSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C1=NC(=O)/C=C/C3=CC=CC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C=CC3=CC=CC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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